2,5,6-Trichloro-4-fluoronicotinonitrile
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Overview
Description
2,5,6-Trichloro-4-fluoronicotinonitrile is an organic compound with the molecular formula C6Cl3FN2 It is a derivative of nicotinonitrile, where three chlorine atoms and one fluorine atom are substituted at the 2, 5, 6, and 4 positions, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5,6-Trichloro-4-fluoronicotinonitrile typically involves the halogenation of nicotinonitrile derivatives. One common method includes the reaction of 2,5,6-trichloronicotinonitrile with a fluorinating agent under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the substitution of a chlorine atom with a fluorine atom .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure maximum yield and purity. The reaction is typically conducted in large reactors with precise temperature and pressure control to achieve consistent results .
Chemical Reactions Analysis
Types of Reactions
2,5,6-Trichloro-4-fluoronicotinonitrile undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the chlorine or fluorine atoms are replaced by other nucleophiles.
Oxidation and Reduction Reactions: It can undergo oxidation to form corresponding oxides or reduction to form less chlorinated or fluorinated derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and various amines. The reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with amines can yield aminated derivatives, while oxidation can produce corresponding oxides .
Scientific Research Applications
2,5,6-Trichloro-4-fluoronicotinonitrile has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of 2,5,6-Trichloro-4-fluoronicotinonitrile involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes and receptors, depending on its structure and the functional groups present. The pathways involved include:
Enzyme Inhibition: The compound can bind to the active site of enzymes, preventing their normal function.
Receptor Modulation: It can interact with cellular receptors, altering their signaling pathways and leading to various biological effects
Comparison with Similar Compounds
Similar Compounds
2,6-Dichloro-5-fluoronicotinonitrile: Similar in structure but lacks one chlorine atom at the 5-position.
2,4,6-Trichloronicotinonitrile: Similar but lacks the fluorine atom at the 4-position.
Pentachloropyridine: Contains five chlorine atoms but no fluorine atom.
Uniqueness
2,5,6-Trichloro-4-fluoronicotinonitrile is unique due to the specific arrangement of chlorine and fluorine atoms on the nicotinonitrile ring. This unique substitution pattern imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
IUPAC Name |
2,5,6-trichloro-4-fluoropyridine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6Cl3FN2/c7-3-4(10)2(1-11)5(8)12-6(3)9 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVVUKPUJHJWGBM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(#N)C1=C(C(=C(N=C1Cl)Cl)Cl)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6Cl3FN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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